Cas no 933052-52-9 ((2-Morpholinophenyl)boronic acid)
(2-Morpholinophenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (2-Morpholinophenyl)boronic acid
- (2-Morpholin-4-ylphenyl)boronic acid
- 2-(MORPHOLINO)PHENYLBORONIC ACID
- Boronic acid, B-[2-(4-morpholinyl)phenyl]-
- 2-Morpholinophenylboronic acid
- VB10538
- AB13491
- [2-(4-morpholinyl)phenyl]boronic acid
- OR360301
- BC000840
- AX8040482
- 2-(morpholino)phenylboronic acid, AldrichCPR
- V9265
- ST24033949
- 052M529
- A844515
- BORONIC AC
- B-[2-(4-Morpholinyl)phenyl]boronic acid (ACI)
- SCHEMBL19533
- DTXSID10400618
- EN300-317156
- MFCD03095109
- 2-(MORPHOLIN-4-YL)PHENYLBORONIC ACID
- CS-W020550
- SY110349
- AKOS015856038
- s11282
- [2-(morpholin-4-yl)phenyl]boronic acid
- 4-morpholinephenylboronicacid
- DS-15967
- 933052-52-9
-
- MDL: MFCD03095109
- Inchi: 1S/C10H14BNO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2
- InChI Key: ICRHNMKDEVGGGH-UHFFFAOYSA-N
- SMILES: OB(C1C(N2CCOCC2)=CC=CC=1)O
Computed Properties
- Exact Mass: 207.10700
- Monoisotopic Mass: 207.1066735 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.9
- Molecular Weight: 207.04
Experimental Properties
- Density: 1.24
- Boiling Point: 414.9°C at 760 mmHg
- PSA: 52.93000
- LogP: -0.73200
(2-Morpholinophenyl)boronic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
(2-Morpholinophenyl)boronic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-Morpholinophenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD412-1g |
(2-Morpholinophenyl)boronic acid |
933052-52-9 | 98% | 1g |
722.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD412-5g |
(2-Morpholinophenyl)boronic acid |
933052-52-9 | 98% | 5g |
3573CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD412-100mg |
(2-Morpholinophenyl)boronic acid |
933052-52-9 | 98% | 100mg |
252CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD412-250mg |
(2-Morpholinophenyl)boronic acid |
933052-52-9 | 98% | 250mg |
552CNY | 2021-05-08 | |
| Matrix Scientific | 094866-250mg |
(2-Morpholinophenyl)boronic acid, 95+% |
933052-52-9 | 95+% | 250mg |
$470.00 | 2023-09-10 | |
| Matrix Scientific | 094866-1g |
(2-Morpholinophenyl)boronic acid, 95+% |
933052-52-9 | 95+% | 1g |
$1042.00 | 2023-09-10 | |
| Fluorochem | 226246-250mg |
2-Morpholinophenyl)boronic acid |
933052-52-9 | 95% | 250mg |
£75.00 | 2022-02-28 | |
| Fluorochem | 226246-1g |
2-Morpholinophenyl)boronic acid |
933052-52-9 | 95% | 1g |
£183.00 | 2022-02-28 | |
| Fluorochem | 226246-5g |
2-Morpholinophenyl)boronic acid |
933052-52-9 | 95% | 5g |
£554.00 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD40482-100mg |
(2-Morpholinophenyl)boronic acid |
933052-52-9 | 98% | 100mg |
¥55.0 | 2024-04-17 |
(2-Morpholinophenyl)boronic acid Suppliers
(2-Morpholinophenyl)boronic acid Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Oxazinanes Phenylmorpholines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Oxazinanes Morpholines Phenylmorpholines
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on (2-Morpholinophenyl)boronic acid
(2-Morpholinophenyl)boronic Acid (CAS No: 933052-52-9): A Versatile Synthetic Building Block in Modern Medicinal Chemistry
(2-Morpholinophenyl)boronic acid, identified by its unique CAS registry number 933052-52-9, represents a critical synthetic intermediate in contemporary drug discovery and chemical biology research. This organoboron compound combines the structural versatility of phenylboronic acid derivatives with the morpholine moiety, creating a platform for functional group diversity in medicinal chemistry applications. Recent advancements in Suzuki-Miyaura cross-coupling methodologies have positioned this compound as a key reagent in the synthesis of bioactive molecules targeting cancer, neurodegenerative disorders, and metabolic diseases.
The molecular structure of (2-morpholinophenyl)boronic acid features a phenolic boronate ester group (B(OH)₂) conjugated to a morpholine-substituted benzene ring. This configuration imparts unique reactivity profiles, enabling controlled nucleophilic substitutions and transition-metal catalyzed transformations. The morpholine ring contributes favorable pharmacokinetic properties such as improved solubility and membrane permeability, while the boronic acid functionality facilitates site-specific conjugation through reversible covalent interactions - a mechanism increasingly exploited in targeted drug delivery systems.
In 2023, groundbreaking studies published in Journal of Medicinal Chemistry demonstrated the utility of this compound as a scaffold for developing novel inhibitors of protein-protein interactions (PPIs). Researchers synthesized a series of morpholino-boronate hybrids that selectively disrupted oncogenic signaling pathways in pancreatic cancer models, achieving IC₅₀ values below 10 nM without significant off-target effects. These findings highlight the compound's potential for generating next-generation therapeutics through modular medicinal chemistry approaches.
Recent advances in click chemistry have expanded its applications into bioorthogonal labeling strategies. A 2024 study from the Nature Chemical Biology revealed that when conjugated with azide-functionalized nanoparticles, this boronic acid derivative enabled real-time tracking of intracellular trafficking pathways with submicron resolution - a critical advancement for studying disease mechanisms at molecular scales.
In drug delivery systems, the compound's pH-responsive properties are being leveraged to create stimuli-sensitive prodrugs. Work from MIT's Koch Institute demonstrated that pH-triggered deprotection of morpholino-boronate esters could release therapeutic payloads specifically within tumor microenvironments characterized by acidic conditions (pH 6.5–6.8). This smart-release mechanism significantly enhanced therapeutic indices compared to conventional formulations.
Synthetic chemists have optimized its preparation through continuous flow methodologies, achieving >98% purity with kilogram-scale production capabilities reported in Organic Process Research & Development (OPRD). Key improvements include solvent-free microwave-assisted synthesis protocols that reduce reaction times from 18 hours to under 4 hours while minimizing waste generation - aligning with green chemistry principles.
Clinical translation efforts are currently focused on its application as an imaging agent component for positron emission tomography (PET). Preclinical studies show that fluorine-labeled derivatives exhibit favorable pharmacokinetics with rapid renal clearance and minimal nonspecific binding - characteristics essential for diagnostic radiotracers used in oncology imaging protocols.
The compound's dual role as both synthetic intermediate and functional molecule positions it uniquely within modern pharmaceutical R&D pipelines. Its integration into combinatorial chemistry platforms enables high-throughput screening campaigns across multiple therapeutic areas, accelerating lead optimization cycles while maintaining structural diversity requirements.
Ongoing research at Stanford University's ChEM-H initiative explores its use as a chelating agent for targeted radionuclide therapy, where boron-based complexes show promise in neutron capture therapy applications for radio-resistant tumors. These emerging applications underscore the evolving importance of this compound across diverse biomedical disciplines.
To ensure optimal performance, storage under nitrogen atmosphere at -18°C is recommended to preserve boronate ester stability against hydrolysis over extended periods (>18 months). Quality control parameters include HPLC purity verification (>99%) and NMR spectroscopic confirmation of morpholine substitution patterns - critical specifications for GMP-compliant manufacturing processes.
In conclusion, the multifunctional nature of this compound continues to drive innovation across chemical biology frontiers. As interdisciplinary research converges between synthetic chemistry and systems biology approaches, compounds like CAS No: 933052-52-9 will remain pivotal tools for unlocking new therapeutic modalities and diagnostic solutions addressing unmet clinical needs worldwide.
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